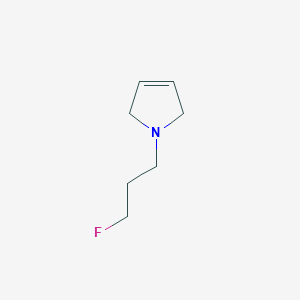

1-(3-Fluoropropyl)-2,5-dihydropyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- Applications : It serves as a solvent, participates in organic compound synthesis, and acts as a reagent in chemical reactions .

Molecular Structure Analysis

The molecular structure of 1-(3-Fluoropropyl)-2,5-dihydropyrrole consists of a pyrrolidine ring with a fluoropropyl substituent. The exact arrangement of atoms and stereochemistry can impact its properties and interactions .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, oxidation, and reduction. Its reactivity depends on the functional groups present in the molecule .

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Fluoropyrimidine-Based Cancer Treatments

Fluoropyrimidine-based compounds, notably 5-fluorouracil (5-FU), are pivotal in treating various cancers. The efficacy and toxicity of 5-FU are significantly influenced by the metabolic enzyme dihydropyrimidine dehydrogenase (DPD). Variations in the DPD gene (DPYD) can lead to severe toxicity in patients treated with 5-FU. Studies have identified specific DPYD gene single nucleotide polymorphisms (SNPs) that affect enzyme activity and correlate with the severity of toxic side effects from 5-FU treatment (Morel et al., 2006). Clinical guidelines have been developed to tailor fluoropyrimidine dosing based on DPYD genotype to mitigate these risks (Amstutz et al., 2018).

Pharmacogenetics and Drug Toxicity

The study of pharmacogenetics, particularly concerning DPD deficiency, highlights the importance of genetic screening prior to fluoropyrimidine administration. Deficiencies in DPD activity can cause severe, life-threatening toxicities following standard doses of fluoropyrimidine drugs (Ezzeldin & Diasio, 2004). Identifying patients with DPD deficiency through prospective DPYD genotyping can significantly reduce the risk of severe toxicity, ensuring safer chemotherapy regimens (Lunenburg et al., 2016).

Chemical Innovation in Fluorescent Probes

Innovations in chemical structures related to dihydropyrimidine and pyrrole derivatives have led to the development of novel fluorescent probes. For example, the creation of a novel fluorescent core skeleton, 1,2-dihydropyrimidine derivatives, demonstrates the potential for such compounds in bioimaging and cellular compartment visualization. These probes offer enhanced photophysical properties and increased resistance to photobleaching, showcasing the versatility of pyrrole derivatives in scientific research beyond pharmacological applications (Kim et al., 2008).

Mécanisme D'action

Target of Action

The primary target of 1-(3-Fluoropropyl)-2,5-dihydropyrrole is the estrogen receptor (ER), specifically in the context of ER-positive breast cancer . The compound is a selective estrogen receptor degrader (SERD), which means it binds to the ER and promotes its degradation .

Mode of Action

This compound interacts with its targets by binding to the ER, leading to its degradation . This degradation of the ER disrupts the normal signaling pathways that would be activated by estrogen, a hormone that can promote the growth of ER-positive breast cancer .

Biochemical Pathways

The action of this compound affects the estrogen signaling pathway. By degrading the ER, the compound prevents the receptor from activating gene transcription in response to estrogen . This disruption can lead to a decrease in the proliferation of ER-positive breast cancer cells .

Pharmacokinetics

It is known that the compound is administered orally and reaches steady state before day 8, without accumulation

Result of Action

The molecular and cellular effects of this compound’s action include the degradation of the ER and the disruption of estrogen signaling . This can lead to a decrease in the proliferation of ER-positive breast cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of estrogen in the body can affect the compound’s efficacy, as estrogen would compete with the compound for binding to the ER

Analyse Biochimique

Biochemical Properties

Similar compounds, such as 1-Bromo-3-fluoropropane, have been used as reagents in chemical reactions

Cellular Effects

Similar fluoropropyl compounds have been used in the development of radiotracers for imaging sigma-1 receptors in the brain

Molecular Mechanism

Research on similar compounds suggests potential interactions with sigma-1 receptors

Metabolic Pathways

Similar compounds have been implicated in various metabolic processes

Transport and Distribution

Similar compounds have been used as radiotracers, suggesting potential interactions with transporters or binding proteins

Propriétés

IUPAC Name |

1-(3-fluoropropyl)-2,5-dihydropyrrole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FN/c8-4-3-7-9-5-1-2-6-9/h1-2H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBFLCWSAVSGMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CCCF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2729105.png)

![2-bromo-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2729110.png)

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2729111.png)

![N-(3-{7-cyano-1-oxa-8-azaspiro[5.5]undecane-8-carbonyl}phenyl)-2-methylcyclopropane-1-carboxamide](/img/structure/B2729115.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)

![4-chlorobenzyl 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2729122.png)

![N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2729123.png)